molecular formula C15H11N3 B12920908 4-(2-(Pyridin-4-yl)vinyl)cinnoline CAS No. 5387-91-7

4-(2-(Pyridin-4-yl)vinyl)cinnoline

Cat. No.: B12920908
CAS No.: 5387-91-7
M. Wt: 233.27 g/mol
InChI Key: AINKAHGWLBKAGE-AATRIKPKSA-N
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Description

4-(2-(Pyridin-4-yl)vinyl)cinnoline is a heterocyclic compound that features both pyridine and cinnoline moieties This compound is of significant interest due to its unique structural properties, which make it a valuable building block in various chemical syntheses and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Pyridin-4-yl)vinyl)cinnoline typically involves the condensation of 4-vinylpyridine with cinnoline derivatives. One common method includes the reaction of 4-vinylpyridine with cinnoline-3-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 4-(2-(Pyridin-4-yl)vinyl)cinnoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the cinnoline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or chlorine for the pyridine ring, and nucleophiles like amines for the cinnoline ring.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the reagents and conditions used.

Scientific Research Applications

4-(2-(Pyridin-4-yl)vinyl)cinnoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and antiviral agent.

    Industry: It is utilized in the development of advanced materials, including polymers and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Pyridin-4-yl)vinyl)cinnoline involves its interaction with specific molecular targets and pathways. The pyridine moiety can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The cinnoline ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

  • 4-(2-(Pyridin-2-yl)vinyl)cinnoline
  • 4-(2-(Pyridin-3-yl)vinyl)cinnoline
  • 4-(2-(Pyridin-4-yl)vinyl)benzaldehyde

Comparison: 4-(2-(Pyridin-4-yl)vinyl)cinnoline is unique due to the specific positioning of the pyridine and cinnoline rings, which influences its chemical reactivity and potential applications. Compared to its analogs, it may exhibit different coordination chemistry, reactivity towards electrophiles and nucleophiles, and biological activity. The presence of the vinyl group also adds to its versatility in synthetic applications.

Properties

CAS No.

5387-91-7

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

4-[(E)-2-pyridin-4-ylethenyl]cinnoline

InChI

InChI=1S/C15H11N3/c1-2-4-15-14(3-1)13(11-17-18-15)6-5-12-7-9-16-10-8-12/h1-11H/b6-5+

InChI Key

AINKAHGWLBKAGE-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=NC=C3

Origin of Product

United States

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